

Technical Guide: FMF-04-159-2 in Neurodegenerative Disease Models

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Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487

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Executive Summary

FMF-04-159-2 is a potent, covalent small-molecule inhibitor targeting Cyclin-Dependent Kinase 14 (CDK14/PFTK1) and the TAIRE family kinases. Originally developed to interrogate the "dark kinase" CDK14 in oncology, it has emerged as a high-value chemical probe in neurodegenerative research, specifically for Parkinson's Disease (PD) and synucleinopathies.

This guide provides a rigorous technical framework for utilizing **FMF-04-159-2** to model neuroprotection. It details the compound's unique covalent mechanism, its capacity to reduce

-Synuclein (

-Syn) burden independent of classical degradation pathways, and validated protocols for both in vitro target engagement and in vivo intracerebroventricular (ICV) administration.

Part 1: Compound Profile & Mechanism of Action

Chemical Identity & Structural Logic

FMF-04-159-2 is an acrylamide-functionalized pyrazole designed to achieve irreversible inhibition of CDK14.

- Core Scaffold: Pyrazole-based ATP-competitive inhibitor.
- Electrophile:

-unsaturated acrylamide warhead.

- Target Specificity: Forms a covalent thioether bond with Cysteine 218 (Cys218), a residue unique to CDK14 within the CDK family (aligned with Val/Ala in others).
- Selectivity Profile:
 - Covalent (Irreversible): CDK14.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Reversible (Off-targets): CDK2, CDK16, CDK17, CDK18 (TAIRE family).
 - Control Compound: FMF-04-159-R (Saturated propionamide analog; reversible only).

The "Washout" Paradigm

Because **FMF-04-159-2** possesses reversible affinity for CDK2 and other TAIRE kinases, standard continuous treatment yields "pan-TAIRE" + CDK2 inhibition. To isolate CDK14-specific phenotypes, a washout strategy is mandatory.

- Mechanism: The covalent bond at Cys218 retains CDK14 inhibition after compound removal, while the reversible inhibition of CDK2/16/17/18 washes away.
- Implication: Experiments failing to perform washout steps may falsely attribute CDK2-driven phenotypes (e.g., G1/S arrest) to CDK14.

Part 2: Mechanistic Rationale in Neurodegeneration

CDK14 as a Regulator of -Synuclein

Recent studies (Parmasad et al.) have validated CDK14 as a critical regulator of

-Synuclein levels.

- Effect: Inhibition of CDK14 by **FMF-04-159-2** significantly reduces total and phosphorylated (pSer129)

-Syn levels in human neurons and rodent brains.[\[3\]](#)

- Unique Clearance Mechanism: Unlike many clearance inducers (e.g., rapamycin), **FMF-04-159-2**-mediated reduction is independent of the Ubiquitin-Proteasome System (UPS) or

Autophagy. Blocking these pathways does not prevent the reduction, suggesting a mechanism involving altered

-Syn synthesis, trafficking, or metabolism.

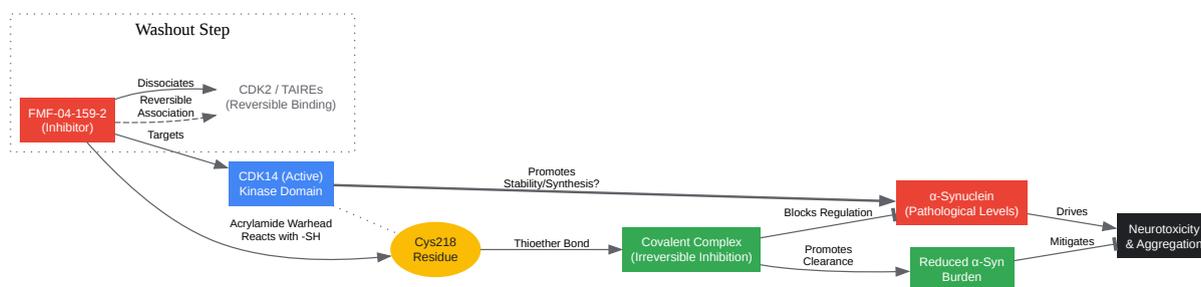
- Neuroprotection: In Pre-Formed Fibril (PFF) models, treatment mitigates the propagation of pathological

-Syn aggregates and rescues motor deficits (e.g., grip strength).[2][3]

Visualization: Signaling & Mechanism

The following diagram illustrates the covalent engagement and the downstream effect on

-Synuclein.



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Caption: Covalent inhibition of CDK14 by **FMF-04-159-2** at Cys218 blocks

-Synuclein accumulation, mitigating neurotoxicity. Off-target reversible binding is managed via washout.

Part 3: Experimental Protocols

Reconstitution & Storage

- Solubility: Soluble in DMSO (up to ~20 mg/mL). Poor aqueous solubility.
- Stock Prep: Dissolve powder in 100% anhydrous DMSO to 10 mM. Aliquot (avoid freeze-thaw) and store at -80°C.
- Stability: The acrylamide warhead is reactive. Avoid buffers containing thiols (DTT, -ME) during incubation steps.

In Vitro: The "Pulse-Chase" Washout Protocol

Objective: Isolate CDK14-specific effects on

-Syn levels in neurons (e.g., iPSC-derived or SH-SY5Y).

- Seeding: Plate cells to 70-80% confluency.
- Treatment (Pulse): Treat cells with 500 nM – 1 μM **FMF-04-159-2** for 2–4 hours.
 - Control: Treat parallel wells with FMF-04-159-R (Reversible control) or DMSO.
- Washout (Chase):
 - Aspirate media carefully.
 - Wash 3x with warm PBS or fresh media.
 - Replenish with fresh, compound-free media.
- Incubation: Incubate for 18–72 hours (time required for -Syn turnover).
- Readout: Lysis and Western Blot for Total -Syn and pSer129-Syn.

- Success Criteria: Reduction in

-Syn in **FMF-04-159-2** washout group, but recovery of CDK2 activity (verified via p-Rb or cell cycle profiling).

In Vivo: Intracerebroventricular (ICV) Infusion

Due to limited blood-brain barrier (BBB) penetrance data or rapid peripheral clearance, direct CNS delivery is the validated method for murine models.

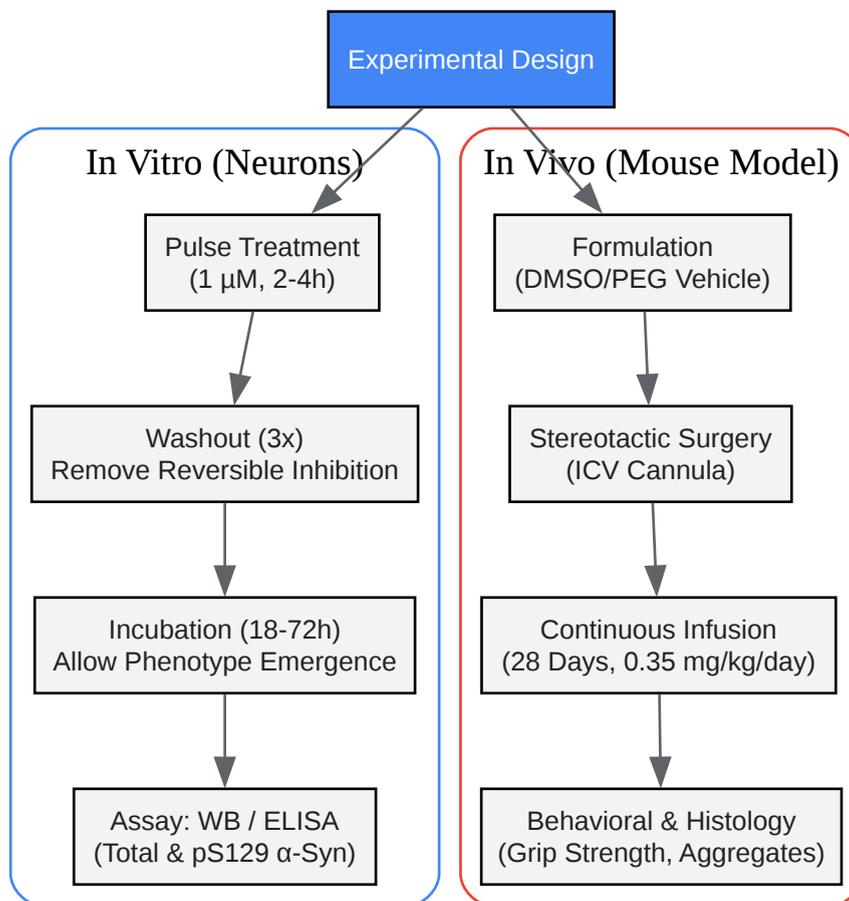
System: Alzet Osmotic Pumps (e.g., Model 2004 for 28 days). Dosage Target: 0.35 mg/kg/day release rate.

Formulation Protocol:

- Vehicle: 50% DMSO / 50% PEG400 (High solubility required for pump reservoir concentration).
 - Note: Ensure vehicle compatibility with the specific pump model (Alzet pumps have specific DMSO limits; check manufacturer specs. Alternative: 5% DMSO / 5% Tween-80 / 90% Saline if concentration allows).
- Calculation:
 - : Concentration in pump (mg/mL)
 - : Dose (0.35 mg/kg/day)
 - : Weight of mouse (kg)
 - : Pump release rate (mL/day)
- Surgery: Stereotactic implantation of cannula into the lateral ventricle (Coords: -1.1 mm ML, -0.5 mm AP, -3.0 mm DV).[8]
- Duration: Continuous infusion for 28 days in

-Syn PFF or A53T transgenic mice.

Workflow Visualization



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Caption: Parallel workflows for validating CDK14 inhibition. The In Vitro arm emphasizes the washout step for specificity; the In Vivo arm utilizes ICV delivery for CNS bioavailability.

Part 4: Data Summary & Interpretation[7]

Readout	Expected Result (FMF-04-159-2)	Mechanistic Interpretation
NanoBRET (Target Engagement)	IC50 ~40 nM (Maintained after washout)	Irreversible covalent binding to CDK14.
Western Blot (-Syn)	>50% Reduction in Total & pS129 levels	Disruption of CDK14-mediated -Syn stability/metabolism.
Cell Cycle (FACS)	Minimal G1/S arrest (Post-washout)	Washout removes CDK2 inhibition (anti-proliferative off-target).
In Vivo Behavior	Preserved Grip Strength (PFF Model)	Prevention of neurotoxic -Syn aggregate propagation. ^[2] ^[3]
Histology	Reduced pS129+ inclusions in Cortex	Mitigation of synucleinopathy spreading. ^[2] ^[3]

References

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